5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone, also known as 5-DTMK, is a compound of interest in the field of organic chemistry. It is a cyclic ketone that has a wide range of applications, from being used in natural product synthesis to being used as a pharmaceutical intermediate. 5-DTMK is a versatile compound that is synthesized in various ways, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all worth exploring.
Scientific Research Applications
Synthesis and Chemical Reactions
5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone and its derivatives are involved in various synthesis and chemical reaction studies. Adams, Barnard, and Brosius (1999) detailed the synthesis of 1,3-dioxolanes, including similar compounds, by adding ketones to epoxides using a specific catalyst (Adams, Barnard, & Brosius, 1999). Similarly, Althagafi (2022) examined novel derivatives of di-2-thienyl ketones, including compounds with a structure akin to this compound, for their electronic and chemical reactivity based on quantum chemical calculations (Althagafi, 2022).
Catalysis and Reaction Mechanisms
Research by Zatorski and Wierzchowski (1991) on zeolite-catalyzed synthesis of dioxolanes, including compounds similar to this compound, has been pivotal in understanding the impact of diffusion factors and acidity on dioxolane yields (Zatorski & Wierzchowski, 1991). Shevchuk, Podgornova, and Ustavshchikov (2001) synthesized specific 1,3-dioxolane derivatives, indicating a potential reaction pathway for similar compounds (Shevchuk, Podgornova, & Ustavshchikov, 2001).
Application in Fragrance and Polymer Industries
The work of Climent, Velty, and Corma (2002) in synthesizing compounds with blossom orange scent, involving 1,3-dioxolanes, highlights the relevance of such compounds in the fragrance industry (Climent, Velty, & Corma, 2002). Deutsch, Martin, and Lieske (2007) explored the condensation of glycerol with aliphatic ketones to synthesize dioxolanes, indicating their potential as novel platform chemicals in various industries (Deutsch, Martin, & Lieske, 2007).
Biochemical and Pharmaceutical Applications
Crawley and Briggs (1995) discussed 1,3-dioxolanes as chiral inhibitors in leukotriene biosynthesis, which may hint at potential biomedical applications of similar compounds (Crawley & Briggs, 1995). Petroski (2002) detailed the synthesis of specific 1,3-dioxolane derivatives, which could be relevant in the development of pharmaceuticals (Petroski, 2002).
Miscellaneous Applications
Further studies by Yang et al. (2006) on photochromic dithienylethenes, involving 1,3-dioxolanes, showcase the potential of these compounds in optical recording and other advanced material applications (Yang et al., 2006).
Future Directions
properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-6(10)7-2-3-8(13-7)9-11-4-5-12-9/h2-3,9H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIHVGSSTHOJLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641871 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
773097-36-2 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.